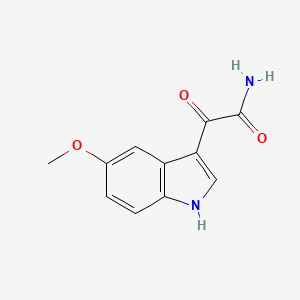
Ethyl Cyanoacetate-1,2-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Cyanoacetate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a building block in organic synthesis due to its versatile reactivity .
Vorbereitungsmethoden
Ethyl Cyanoacetate-1,2-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Analyse Chemischer Reaktionen
Ethyl Cyanoacetate-1,2-13C2 undergoes various types of chemical reactions due to its reactive centers:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like phase transfer catalysts . Major products formed include diethyl malonate, ethyl glyoxylate, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl Cyanoacetate-1,2-13C2 has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl Cyanoacetate-1,2-13C2 involves its reactivity at the nitrile, ester, and methylene sites. The compound can undergo nucleophilic addition at the nitrile group, ester hydrolysis, and condensation reactions at the methylene group. These reactions are facilitated by the electron-withdrawing effects of the nitrile and ester groups, which activate the methylene group towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Ethyl Cyanoacetate-1,2-13C2 is unique due to its isotopic labeling, which makes it valuable for tracing studies. Similar compounds include:
Ethyl Cyanoacetate: The non-labeled version, which is widely used in organic synthesis.
Methyl Cyanoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Cyanoacetamide: Contains an amide group instead of an ester.
Malononitrile: Contains two nitrile groups and is used in similar condensation reactions.
These compounds share similar reactivity but differ in their specific applications and the types of products they form.
Eigenschaften
CAS-Nummer |
147151-03-9 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
115.101 |
IUPAC-Name |
ethyl 2-cyanoacetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,5+1 |
InChI-Schlüssel |
ZIUSEGSNTOUIPT-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CC#N |
Synonyme |
2-Cyano-acetic Acid Ethyl Ester-1,2-13C2; (Ethoxycarbonyl)acetonitrile-1,2-13C2; Cyanoacetic Acid Ethyl Ester-1,2-13C2; Cyanoacetic Ester-1,2-13C2; Ethyl 2-Cyanoacetate-1,2-13C2; Malonic Acid Ethyl Ester Nitrile-1,2-13C2; NSC 8844-1,2-13C2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)


![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)



![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
